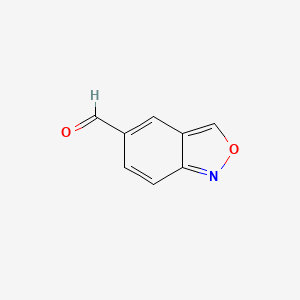

2,1-Benzoxazole-5-carbaldehyde

Description

Overview of Benzoxazole (B165842) Ring Systems in Organic Chemistry

Benzoxazole is a bicyclic aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netnih.gov The oxazole component is a five-membered ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. globalresearchonline.netindexcopernicus.com This fusion of a benzene and an oxazole ring results in a planar molecule with aromatic properties. nih.govwjpsonline.com The aromaticity of the benzoxazole system contributes to its relative stability, yet it possesses reactive sites that allow for functionalization, making it a versatile building block in synthesis. globalresearchonline.net Electrophilic substitution reactions are common, with substitution primarily occurring at the 2, 3, and 6 positions. globalresearchonline.net

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. globalresearchonline.netnih.gov This versatility has spurred extensive research into the synthesis and derivatization of benzoxazole-containing compounds. nih.govresearchgate.net

Strategic Importance of the Benzoxazole Scaffold in Chemical Sciences

The strategic importance of the benzoxazole scaffold is underscored by its widespread presence in compounds with a broad spectrum of biological activities. globalresearchonline.netnih.govnajah.edu These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnajah.eduontosight.ai The ability of the benzoxazole ring to act as a bioisostere for naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows it to interact with various biopolymers within living systems. globalresearchonline.netwjpsonline.com This structural mimicry is believed to be a key factor in its diverse pharmacological profile. wjpsonline.comnajah.edu

Furthermore, the planar nature of the benzoxazole scaffold facilitates π-π stacking, π-cation, and hydrophobic interactions with biomacromolecules, which is a crucial feature for the design of bioactive molecules. najah.edu The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, further enhancing its ability to interact with biological targets. najah.edu Beyond medicinal chemistry, benzoxazole derivatives also find applications in material science, for instance, as photoluminescent agents and dye lasers. globalresearchonline.net

Contextualizing 2,1-Benzoxazole-5-carbaldehyde within Benzoxazole Research: Reactive Aldehyde Functionality and Isomeric Considerations

This compound is a specific derivative of the benzoxazole family, distinguished by the presence of a carbaldehyde (aldehyde) group at the 5-position of the 2,1-benzoxazole isomeric ring system. cymitquimica.com The aldehyde group is a highly reactive functional group, making this compound a valuable intermediate in organic synthesis. It can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines. evitachem.com

The position of the aldehyde group and the arrangement of the heteroatoms in the oxazole ring (2,1-benzoxazole, also known as anthranil) are critical. Isomerism plays a significant role in the properties and reactivity of benzoxazole carbaldehydes. For instance, benzo[d]oxazole-5-carbaldehyde (B1291999) (the 1,3-isomer) is another well-studied compound. evitachem.com The specific isomeric form, this compound, dictates the electronic properties and steric environment of the molecule, influencing its reactivity and potential applications in the synthesis of more complex heterocyclic structures. ontosight.aivulcanchem.com Research has shown that even slight changes in the substitution pattern on the benzoxazole nucleus can lead to distinguishable differences in pharmacological activities, highlighting the importance of studying specific isomers like this compound. indexcopernicus.cominnovareacademics.in

Chemical Data of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

| This compound | C8H5NO2 | 1369380-78-8 chemsrc.com |

| Benzo[d]oxazole-5-carbaldehyde | C8H5NO2 | 638192-65-1 |

| 2-Phenylbenzo[d]oxazole-5-carbaldehyde | C14H9NO2 | 67563-39-7 evitachem.com |

| 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde | C15H8FN2O2 | Not Available |

| 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde | Not Available | 94752-06-4 ontosight.ai |

| 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde | Not Available | Not Available |

| 2-Methylbenzo[d]oxazole-6-carbaldehyde | C9H7NO2 | 864274-04-4 |

| 3-Amino-1,2-benzoxazole-5-carbaldehyde | Not Available | 648449-67-6 |

| Benzo[d]isoxazole-3-carbaldehyde | C8H5NO2 | 84395-93-7 americanelements.com |

| 5-Chloro-2-methylbenzoxazole | C8H6ClNO | Not Available |

| Benzoxazole | C7H5NO | Not Available |

| Adenine | C5H5N5 | 73-24-5 |

| Guanine | C5H5N5O | 73-40-5 |

| Benzo[d]oxazole-5-carboxylic acid | Not Available | Not Available |

| Benzo[d]oxazole-5-methanol | Not Available | Not Available |

Research Findings on Benzoxazole Derivatives

| Derivative Type | Key Research Finding | Reference |

| 2-Substituted Benzoxazoles | Synthesis from methyl 2-substituted benzoxazole-5-carboxylate to yield α,β-unsaturated derivatives with antimicrobial activity. | tsijournals.comtsijournals.com |

| 6-Substituted Benzoxazoles | Isomers created by moving the amide from the 5-position to the 6-position showed excellent CpIMPDH inhibitory activity. | nih.gov |

| 2-(2'-Hydroxyphenyl)benzoxazole Analogs | Can form complexes with Cu2+ and mediate DNA binding, suggesting a mechanism for their cytotoxic effects. | nih.gov |

| 2-Phenylbenzo[d]oxazole-5-carbaldehyde | Derivatives are being explored for neuroprotective properties. | evitachem.com |

| Benzo[d]oxazole-5-carbaldehyde | Investigated for antimicrobial and anticancer activities, and for protecting neuronal cells. | evitachem.com |

| 3-Amino-1,2-benzoxazole-5-carbaldehyde | Serves as a precursor for various benzoxazole derivatives with enhanced biological properties. | |

| 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde | Belongs to a class with diverse biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. | ontosight.ai |

| 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde | Can be synthesized via condensation of 4-chlorobenzaldehyde (B46862) with 2-aminophenol (B121084). | smolecule.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2,1-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBSNKPZRFQGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369380-78-8 | |

| Record name | 2,1-benzoxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Derivatization and Chemical Reactivity Studies of 2,1 Benzoxazole 5 Carbaldehyde

Elaboration and Reactions at the Aldehyde Functionality (C5 Position)

The aldehyde group at the C5 position of 2,1-benzoxazole-5-carbaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Formation of α,β-Unsaturated Carbonyl Derivatives

The synthesis of α,β-unsaturated carbonyl derivatives, such as chalcones, from this compound is a common strategy to extend the conjugation of the system and introduce new reactive sites. These reactions are typically achieved through condensation reactions with ketones or other active methylene (B1212753) compounds.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It is a widely used method for synthesizing chalcones. researchgate.net For instance, the reaction of this compound with appropriate acetophenones in the presence of a base, such as potassium hydroxide, yields the corresponding chalcone (B49325) derivatives. researchgate.net The resulting chalcones are characterized by an E-configuration of the double bond, as confirmed by the coupling constant of the vinyl protons in their NMR spectra. researchgate.net

Knoevenagel Condensation: This reaction provides a route to α,β-unsaturated systems by reacting carbonyl compounds with active methylene compounds in the presence of a basic catalyst. sphinxsai.comsciensage.info This method is particularly useful for introducing cyano or ester functionalities at the β-position of the newly formed double bond. The reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), leads to the formation of the corresponding benzylidenemalononitrile (B1330407) or cyanoacrylate derivatives. sciensage.infobhu.ac.in

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are powerful tools for the stereoselective synthesis of alkenes from aldehydes. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde into an alkene. organic-chemistry.orgwikipedia.orgudel.edulibretexts.orgmasterorganicchemistry.com The stereochemical outcome, whether the E or Z isomer is predominantly formed, depends on the nature of the ylide. organic-chemistry.orgwikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and generally favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgclockss.org The HWE reaction offers advantages such as the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Table 1: Synthesis of α,β-Unsaturated Carbonyl Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Stereoselectivity |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | This compound, Acetophenones | Base (e.g., KOH) | Chalcones | Predominantly E |

| Knoevenagel Condensation | This compound, Active Methylene Compounds | Weak Base (e.g., Piperidine) | Benzylidenemalononitriles, Cyanoacrylates | Not specified |

| Wittig Reaction | This compound, Phosphonium Ylides | Base | Alkenes | Dependent on ylide |

| Horner-Wadsworth-Emmons | This compound, Phosphonate Esters | Base | Alkenes | Predominantly E |

Schiff Base Formation and Subsequent Condensation Reactions

The reaction of the aldehyde group of this compound with primary amines readily forms Schiff bases (imines). These intermediates are valuable for the synthesis of a wide array of heterocyclic compounds and other complex molecules. Subsequent condensation or cyclization reactions involving the imine functionality can lead to the formation of various heterocyclic systems. For example, Schiff bases derived from this compound can undergo cyclocondensation reactions to form novel benzoxazole (B165842) derivatives.

Other Selective Transformations of the Carbaldehyde Group

Beyond the formation of C=C and C=N bonds, the carbaldehyde group can undergo other selective transformations. These include reduction to an alcohol, oxidation to a carboxylic acid, or conversion to other functional groups, further expanding the synthetic utility of this compound as a building block.

Regioselective Functionalization and Substitutions on the Benzoxazole Ring System

The benzoxazole ring system itself is amenable to functionalization, allowing for the introduction of substituents at various positions. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.

Strategies for 2-Substituted Benzoxazole Derivatives

The C2 position of the benzoxazole ring is a common site for substitution. nih.govnih.gov A prevalent method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various reagents. rsc.org

One-pot synthesis methodologies have been developed for the efficient production of 2-substituted benzoxazoles. nih.gov For example, the reaction of 2-aminophenol (B121084) with aromatic aldehydes in the presence of a catalyst can yield 2-arylbenzoxazoles. rsc.orgnih.gov Various catalytic systems, including those based on iron and palladium, have been employed to facilitate this transformation. rsc.org The use of environmentally benign and recyclable catalysts is an area of active research. nih.gov

Another approach involves the electrophilic activation of tertiary amides with reagents like triflic anhydride, followed by reaction with a 2-aminophenol. This cascade reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination to afford the 2-substituted benzoxazole. nih.gov

Diversification through Coupling Reactions and Heterocycle Fusion

Further diversification of the benzoxazole scaffold can be achieved through various coupling reactions and the fusion of additional heterocyclic rings. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other substituents at specific positions on the benzoxazole ring.

Fusion of other heterocyclic rings to the benzoxazole core can lead to the formation of more complex polycyclic systems. For example, starting from 2-mercaptobenzoxazole (B50546), a series of reactions can be employed to fuse triazole, thiazolidinone, or benzimidazole (B57391) rings onto the benzoxazole framework. uobaghdad.edu.iq These fused systems often exhibit unique chemical and biological properties. The synthesis of such derivatives often involves multi-step sequences, starting with the functionalization of a precursor like 2-hydrazinobenzoxazole, which can be derived from 2-mercaptobenzoxazole. uobaghdad.edu.iq

Table 2: Strategies for Benzoxazole Ring Functionalization

| Position | Reaction Type | Reagents | Product |

|---|---|---|---|

| C2 | Condensation | 2-Aminophenol, Aromatic Aldehydes | 2-Arylbenzoxazoles |

| C2 | Cascade Reaction | 2-Aminophenol, Tertiary Amides, Triflic Anhydride | 2-Substituted Benzoxazoles |

| Various | Heterocycle Fusion | 2-Mercaptobenzoxazole derivatives | Fused polycyclic systems |

Investigations into Benzoxazole Ring Transformation and Rearrangement Mechanisms

The stability of the benzoxazole ring system is considerable; however, under specific conditions, it can undergo transformations and rearrangements. While studies focusing explicitly on this compound are not extensively documented, insights can be drawn from the reactivity of related benzoxazole and 2,1-benzisoxazole derivatives. These reactions are of significant interest for the synthesis of novel heterocyclic frameworks.

One of the primary transformations of the benzoxazole core is ring-opening. This can be achieved under nucleophilic attack. For instance, a facile and environmentally friendly method has been developed for the synthesis of 2-aminobenzoxazoles which proceeds through the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization rsc.org. This suggests that the 2,1-benzoxazole ring in this compound could potentially be opened by strong nucleophiles, with the aldehyde group influencing the reactivity of the heterocyclic system.

Photochemical conditions can also induce rearrangements in related isomeric systems, such as 2,1-benzisoxazoles (anthranils). The photochemistry of 3-phenyl-2,1-benzisoxazoles in acidic media has been investigated, revealing complex reaction pathways google.com. Such studies on isomeric systems provide a basis for predicting the potential photochemical behavior of 2,1-benzoxazoles. It is plausible that UV irradiation of this compound could lead to ring-opening or rearrangement to other heterocyclic systems, although specific studies are required to confirm such pathways.

Furthermore, the rearrangement of 2,1-benzoxazoles to form other heterocyclic systems, such as benzoxazinones, represents a potential transformation pathway. While not directly documented for 2,1-benzoxazoles, analogous rearrangements in related nitrogen- and oxygen-containing heterocycles are known in synthetic organic chemistry.

The table below summarizes potential transformation and rearrangement reactions of the 2,1-benzoxazole ring, drawing analogies from related compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Nucleophilic Ring-Opening | Secondary amines, followed by oxidative cyclization | Substituted 2-aminobenzoxazoles | Based on the reactivity of general benzoxazole systems rsc.org. The aldehyde group may influence the reaction's feasibility and regioselectivity. |

| Photochemical Rearrangement | UV irradiation, potentially in acidic media | Ring-opened isomers, or rearranged heterocycles (e.g., benzoxazinones) | Hypothesized from the observed photochemistry of 2,1-benzisoxazoles google.com. The specific outcome would depend on the wavelength and reaction medium. |

Coordination Chemistry and Metal Binding Studies of Benzoxazole Systems

The benzoxazole scaffold is a prominent structural motif in the design of ligands for coordination chemistry due to the presence of nitrogen and oxygen atoms that can act as donor sites. The derivatization of the benzoxazole core, for instance at the 5-position with a carbaldehyde group, offers a versatile platform for creating multidentate ligands, most notably through the formation of Schiff bases.

The aldehyde functionality of this compound is readily condensed with primary amines to yield Schiff base ligands. These ligands, possessing an imine (-C=N-) linkage, can coordinate to a wide range of transition metal ions. The resulting metal complexes have applications in various fields, including catalysis and materials science. Schiff bases derived from heterocyclic aldehydes, including those analogous to this compound, are known to form stable complexes with metals such as copper, nickel, cobalt, and zinc.

The coordination modes of these Schiff base ligands are diverse. They can act as bidentate, tridentate, or even tetradentate ligands depending on the nature of the amine used in the condensation and the presence of other donor groups. For example, condensation of this compound with an amino acid would result in a potentially tridentate ligand, coordinating through the benzoxazole nitrogen, the imine nitrogen, and a carboxylate oxygen.

The electronic properties of the benzoxazole ring system, influenced by the electron-withdrawing nature of the aldehyde group, can affect the stability and reactivity of the resulting metal complexes. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction, are crucial for the characterization of these complexes and for elucidating their coordination geometries.

Below is a table summarizing the characteristics of hypothetical transition metal complexes with a Schiff base ligand derived from this compound and a generic primary amine (R-NH2).

| Metal Ion (M) | General Formula of Complex | Likely Coordination Geometry | Potential Characterization Data |

|---|---|---|---|

| Cu(II) | [Cu(L)2] or [Cu(L)Cl2] | Square planar or distorted octahedral | IR: ν(C=N) shift upon coordination. UV-Vis: d-d transitions. Magnetic susceptibility measurements. |

| Ni(II) | [Ni(L)2] or [Ni(L)2Cl2] | Square planar or octahedral | IR: ν(C=N) shift. 1H NMR for diamagnetic complexes. Magnetic susceptibility to distinguish between geometries. |

| Co(II) | [Co(L)2] or [Co(L)2Cl2] | Tetrahedral or octahedral | IR: ν(C=N) shift. UV-Vis: Characteristic d-d transitions for the specific geometry. Magnetic moment indicative of spin state. |

| Zn(II) | [Zn(L)2] or [Zn(L)Cl2] | Tetrahedral | IR: ν(C=N) shift. 1H and 13C NMR are informative due to the diamagnetic nature of Zn(II). |

*L represents the Schiff base ligand derived from this compound.

Spectroscopic and Structural Elucidation of 2,1 Benzoxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing clear evidence for the connectivity and constitution of 2,1-Benzoxazole-5-carbaldehyde and its derivatives.

In the ¹H NMR spectrum of benzoxazole (B165842) derivatives, protons attached to the aromatic rings typically appear as multiplets in the downfield region, generally between δ 6.8 and 8.9 ppm. nih.gov For this compound, the proton of the aldehyde group is highly deshielded and is expected to resonate as a singlet at approximately δ 9.9-10.2 ppm. The protons on the benzene (B151609) ring of the benzoxazole core will show distinct splitting patterns based on their positions and coupling with neighboring protons. For derivatives, substituents on the benzoxazole ring can cause significant shifts in the signals of nearby aromatic protons. For example, the introduction of methoxy (B1213986) groups (–OCH₃) typically results in a singlet around δ 3.7-3.8 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Benzoxazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Benzaldehyde (B42025) | -CHO | ~9.9-10.2 | Singlet |

| Aromatic Protons | Ar-H | ~7.0 - 8.8 | Multiplet |

| Methoxy Substituent | -OCH₃ | ~3.7 - 3.8 | Singlet |

| Quinoline-2-carbaldehyde | -CHO | 10.23 | Singlet |

| 1-Methyl-1H-indole-5-carbaldehyde | -CHO | 10.03 | Singlet |

Note: Data is compiled from typical values for related structures and derivatives. nih.govrsc.org

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in this compound is characteristically found far downfield, typically in the range of δ 190-193 ppm. rsc.org Carbons within the aromatic benzoxazole ring system resonate between δ 110 and 165 ppm. The specific chemical shifts are influenced by the electronic effects of the fused oxazole (B20620) ring and any additional substituents. For instance, carbons directly bonded to the heteroatoms (oxygen and nitrogen) exhibit distinct chemical shifts that aid in their assignment.

Table 2: Representative ¹³C NMR Spectral Data for Benzoxazole and Aldehyde Derivatives

| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic Aldehyde | C=O | ~190 - 193 |

| Benzoxazole Ring | Aromatic C | ~110 - 165 |

| Quinoline-2-carbaldehyde | C=O | 193.9 |

| 1-Methyl-1H-indole-5-carbaldehyde | C=O | 192.7 |

| Methoxy-substituted benzoxazole derivative | C=O | 193.0 |

Note: Data is compiled from typical values for related structures and derivatives. rsc.orgrsc.org

While ¹H and ¹³C NMR are primary methods for structure determination, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further insights, particularly for complex derivatives. NOESY experiments are used to establish the spatial proximity of protons within a molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through chemical bonds. This information is crucial for confirming stereochemistry and the conformation of substituents on the benzoxazole core.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be dominated by characteristic absorption bands corresponding to the aldehyde and the benzoxazole ring system.

The most prominent peak is typically the strong C=O stretching vibration of the aldehyde group, which appears in the region of 1680-1715 cm⁻¹. The aromatic C=C and C=N stretching vibrations from the benzoxazole ring are observed in the 1450-1630 cm⁻¹ range. nih.gov The C-H stretching vibrations of the aromatic ring and the aldehyde group are found around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively. The stretching of the C-O bond within the oxazole ring also gives rise to characteristic bands. For substituted derivatives, additional peaks corresponding to their specific functional groups, such as Ar-NO₂ stretches (1340-1350 cm⁻¹) or aryl-ether stretches (2835-3055 cm⁻¹), will also be present. nih.gov

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2720-2820 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aldehyde C=O | Stretch | ~1680-1715 |

| Aromatic C=C / C=N | Stretch | ~1450-1630 |

Note: Data compiled from established ranges for the specified functional groups. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₅NO₂), the molecular weight is 147.13 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 147.

Aromatic aldehydes exhibit characteristic fragmentation pathways. miamioh.edu A common fragmentation is the loss of a hydrogen radical (H•), leading to a significant [M-1]⁺ peak at m/z 146. Another predominant fragmentation is the α-cleavage involving the loss of the formyl radical (•CHO), resulting in an [M-29]⁺ peak at m/z 118. miamioh.edu The stability of the benzoxazole ring often results in it being a prominent fragment in the spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Calculated m/z | Description |

| [M]⁺ | C₈H₅NO₂ | 147.03 | Molecular Ion |

| [M+H]⁺ | C₈H₆NO₂ | 148.04 | Protonated Molecule |

| [M-H]⁺ | C₈H₄NO₂ | 146.02 | Loss of Hydrogen Radical |

| [M-CHO]⁺ | C₇H₄NO | 118.03 | Loss of Formyl Radical |

Note: m/z values are based on the molecular formula and common fragmentation patterns. miamioh.eduuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. Benzoxazole derivatives are known to be strong UV absorbers due to photoinduced excited-state intramolecular proton transfer (ESIPT). semanticscholar.org

These compounds typically exhibit strong absorption in the ultraviolet range, resulting from π → π* electronic transitions within the conjugated aromatic system. Studies on related benzoxazole derivatives show maximum absorption wavelengths (λmax) in the range of 336 to 374 nm, which falls within the UVA region. semanticscholar.orgscielo.br The position of λmax and the molar absorptivity (ε) can be influenced by the solvent and the nature of substituents on the benzoxazole ring. The conjugation of the aldehyde group with the benzoxazole system is expected to contribute to these electronic transitions.

Table 5: UV-Vis Absorption Data for Related Benzoxazole Derivatives

| Compound Class | λmax Range (nm) | Type of Transition |

| 2-(2'-hydroxyphenyl)benzoxazoles | 336 - 374 | π → π |

| 2,1,3-Benzoxadiazole derivatives | ~419 | π → π |

Note: Data compiled from studies on structurally similar benzoxazole derivatives. semanticscholar.orgscielo.brfrontiersin.org

Computational Chemistry and Theoretical Studies on 2,1 Benzoxazole 5 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,1-Benzoxazole-5-carbaldehyde, DFT calculations would provide fundamental insights into its structural and electronic nature.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify different spatial arrangements (conformers), particularly concerning the rotation of the carbaldehyde group, and to determine their relative stabilities.

Investigation of Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that describe the molecule's reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions and chemical reactions.

Electrophilicity/Nucleophilicity Indices: These global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify the molecule's ability to act as an electrophile or nucleophile.

Vibrational Analysis and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This theoretical spectrum is a valuable tool for interpreting experimental data. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural elucidation of the compound.

Molecular Modeling and Simulation Studies

While DFT provides a detailed quantum mechanical view, molecular modeling and simulation techniques are used to explore larger-scale and time-dependent phenomena.

Molecular Mechanics (MM) Calculations for Conformational Space Exploration

Molecular mechanics uses classical physics to model molecular systems. While less precise than DFT, MM calculations are much faster, making them ideal for exploring the full conformational space of a molecule, especially for identifying a wide range of possible low-energy conformers that can then be further analyzed with more accurate DFT methods.

Molecular Dynamics (MD) Simulations for System Behavior and Stability

MD simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, often placed in a simulated solvent environment, would provide insights into its dynamic behavior, structural stability, and interactions with surrounding molecules. This is particularly useful for understanding how the molecule behaves in a realistic biological or chemical system.

While the framework for a thorough computational investigation of this compound is well-defined by these standard methods, the specific research and corresponding data are not yet available in the scientific domain. Future computational studies are required to elucidate the detailed properties of this specific compound.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

In studies of benzoxazole (B165842) derivatives, molecular docking has been employed to elucidate their potential as inhibitors for various enzymes. For instance, derivatives of benzoxazole have been docked into the active sites of proteins like prostaglandin (B15479496) H synthase (PGHS) and DNA gyrase. These studies reveal crucial information about the binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, a study on 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde, a related benzoxazole derivative, identified key amino acid residues within the PGHS protein that interact with the ligand researchgate.net. Similarly, molecular docking studies of other 2-substituted benzoxazole derivatives have shown interactions with DNA gyrase, suggesting a potential mechanism for their antibacterial activity researchgate.net. The binding affinities, often expressed as a docking score in kcal/mol, provide a quantitative measure of the binding strength. While specific docking studies on this compound are not available, the existing data on its analogs suggest that the benzoxazole core, combined with the aldehyde functional group, would likely engage in specific hydrogen bonding and π-π stacking interactions with protein targets.

Below is an interactive data table summarizing representative molecular docking results for various benzoxazole derivatives against different protein targets, illustrating the types of interactions and binding affinities observed.

| Derivative | Protein Target | Docking Score (kcal/mol) | Interacting Residues |

| 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde | PGHS | Not Specified | Not Specified |

| 2-substituted benzoxazole derivatives | DNA Gyrase | -6.687 to -6.388 | Not Specified |

| Benzoxazole derivatives | mTOR | -7.084 to -7.426 | Not Specified |

| Benzoxazole derivatives | Thymidylate Synthase | Not Specified | Not Specified |

Advanced Intermolecular Interaction Analysis

Understanding the intermolecular interactions within a crystal lattice is crucial for predicting the physicochemical properties of a compound, such as its stability and solubility. Advanced computational techniques like Hirshfeld surface analysis and pairwise interaction energy calculations provide deep insights into these non-covalent interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystalline environment. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron density of the procrystal. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

The following interactive data table presents the percentage contributions of the most significant intermolecular contacts for a representative benzoxazole derivative, as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 33.2 |

| H···O/O···H | 19.9 |

| H···C/C···H | 17.8 |

To gain a more quantitative understanding of the forces driving crystal formation, pairwise interaction energies between molecules in the crystal lattice can be calculated. This analysis provides a breakdown of the different energy components, such as electrostatic, polarization, dispersion, and exchange-repulsion energies, for specific molecular pairs.

In a study of a molecular salt of 2-aminobenzoxazole (B146116), the analysis of pairwise interaction energies revealed the energetic hierarchy of the intermolecular interactions iucr.orgiucr.org. The calculations showed that the total interaction energies within layers of the crystal structure were significantly stronger than the interactions between layers, with values of -51.7 kcal/mol and -30.3 kcal/mol, respectively iucr.orgiucr.org. The study further broke down the interaction energies for specific hydrogen bonds, quantifying the contributions of electrostatic and dispersion forces to the stability of the crystal packing nih.gov.

An interactive data table below summarizes the calculated pairwise interaction energies for a 2-aminobenzoxazole derivative, illustrating the different energy components.

| Interaction Type | Electrostatic Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| In-layer Interactions | Not Specified | Not Specified | -51.7 |

| Inter-layer Interactions | Not Specified | Not Specified | -30.3 |

Applications of 2,1 Benzoxazole 5 Carbaldehyde and Its Derivatives in Advanced Chemical Research

Contribution to Medicinal Chemistry Research and Drug Discovery Scaffolds

The benzoxazole (B165842) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of pharmacological activities. nih.govolemiss.edu Its derivatives are isosteres of natural nucleic bases, allowing them to interact readily with biological macromolecules. ijpbs.com The ability to functionalize the benzoxazole core at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a valuable template for drug design. globalresearchonline.net

Development of New Chemical Entities (NCEs) Based on Benzoxazole Scaffolds

The benzoxazole framework is a cornerstone in the synthesis of New Chemical Entities (NCEs) with significant therapeutic potential. olemiss.edu The inherent aromaticity and planar structure of the benzoxazole ring system serve as a robust foundation for building molecules that can effectively interact with biological targets. globalresearchonline.net The aldehyde functionality, such as the one in 2,1-Benzoxazole-5-carbaldehyde, is a versatile precursor for a variety of chemical transformations, including condensation and oxidation reactions, which are used to introduce diverse molecular fragments and construct more complex bioactive structures. smolecule.com

Researchers have successfully synthesized numerous benzoxazole derivatives exhibiting a broad range of biological activities, including:

Anticancer Agents : Derivatives have been developed as potent anticancer agents, with some acting as agonists of the aryl hydrocarbon receptor (AhR) or inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

Antimicrobial Agents : The scaffold is integral to NCEs with activity against various bacterial and fungal strains, including drug-resistant pathogens. ijpbs.commdpi.comnih.gov

Antiprotozoal Agents : Novel benzoxazole derivatives have shown remarkable activity against parasites like Plasmodium falciparum. olemiss.edu

5-HT3 Receptor Antagonists : 2-substituted benzoxazole carboxamides have been identified as potent antagonists of the 5-HT3 receptor, with potential applications in treating conditions like irritable bowel syndrome. nih.gov

The development of these NCEs often involves multi-step synthetic routes where the benzoxazole core is strategically modified to optimize biological activity and drug-like properties. mdpi.comtandfonline.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzoxazole-based compounds. Research has shown that the nature and position of substituents on the benzoxazole ring system significantly influence biological activity. researchgate.net For instance, substitutions at the C2 and C5 positions of the benzoxazole ring are particularly important for modulating the antiproliferative and antibacterial effects. mdpi.com

SAR studies have revealed several key trends:

The introduction of electron-withdrawing or electron-releasing groups at specific positions can enhance antimicrobial and antiproliferative activities. researchgate.net

In a series of c-Met kinase inhibitors, structural modifications of the hydroxyl substituent on the benzoxazole moiety were critical for potency. documentsdelivered.com

For melatonin (B1676174) receptor agonists, specific substitutions on the benzoxazole core were necessary to achieve high binding affinity for human MT1 and MT2 receptors. nih.gov

These investigations guide the rational design of more potent and selective drug candidates by correlating specific structural features with their biological outcomes.

| Compound Series | Substitution Pattern | Observed Biological Activity | Key SAR Finding |

| Melatonin Receptor Agonists | Various substitutions on the benzoxazole core | Agonism at MT1 and MT2 receptors | Specific heterocyclic and alkyl groups were identified as crucial for agonist activity. nih.gov |

| c-Met Kinase Inhibitors | Modifications of a hydroxyl group on the benzoxazole scaffold | Potent inhibition of c-Met kinase | The position and electronic nature of the substituent significantly impacted inhibitory potency. documentsdelivered.com |

| Anticancer Agents | Halogen, hydroxyl, or methyl groups at the 5-position; aryl groups at the 2-position | Enhanced antiproliferative activity | Substitution at both the C2 and C5 positions was found to be critical for cytotoxicity. mdpi.com |

| Antimicrobial Agents | Thiophene (B33073) substituent | Increased activity against E. coli | The presence of specific heterocyclic rings could enhance activity against certain bacterial strains. researchgate.net |

Mechanistic Studies and Mode of Action (MOA) Elucidation

Understanding the mechanism of action (MOA) is fundamental to the development of benzoxazole-based therapeutics. Studies have elucidated several distinct mechanisms through which these compounds exert their biological effects.

Enzyme Inhibition : Many benzoxazole derivatives function by inhibiting key enzymes. For example, certain antibacterial compounds target bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.gov In the context of cancer, derivatives have been shown to be potent inhibitors of receptor tyrosine kinases like VEGFR-2, disrupting signaling pathways that are crucial for tumor growth and angiogenesis. nih.gov

Gene Expression Modulation : Some anticancer benzoxazole analogues, such as those similar to the prodrug Phortress, are activated to metabolites that act as potent agonists of the aryl hydrocarbon receptor (AhR). This interaction leads to the induction of cytochrome P450 CYP1A1 gene expression, which is linked to their anticancer activity. nih.gov

Inhibition of Biosynthetic Pathways : In the fight against tuberculosis, benzoxazole scaffolds have been identified that inhibit Pks13, an essential enzyme in the biosynthesis of the mycobacterial cell wall component, mycolic acid. nih.gov

Apoptosis Induction : Certain anticancer benzoxazole-benzamide conjugates have been found to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and causing cell cycle arrest at the G2/M phase. nih.gov

These mechanistic insights are vital for validating molecular targets and advancing the development of benzoxazole-based drugs.

Application of Scaffold Hopping Strategies in Molecular Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess a different core structure. nih.gov This approach is particularly useful for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties or intellectual property limitations. researchgate.net

A notable example involves the discovery of benzoxazole-based antitubercular agents. Starting from a benzofuran (B130515) derivative (TAM16), a potent inhibitor of the essential mycobacterial enzyme Pks13, researchers employed a scaffold hopping strategy to find an alternative. nih.gov This led to the discovery of a benzoxazole (BZX) scaffold that also targeted the thioesterase (TE) domain of Pks13. Subsequent SAR studies on this new benzoxazole series resulted in lead compounds with potent minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and low toxicity, demonstrating the success of the scaffold hopping approach in identifying a promising new structural class for antitubercular drug discovery. nih.gov

Role in Materials Science and Functional Materials Development

Beyond their medicinal applications, benzoxazole derivatives are valuable components in the field of materials science. The rigid, planar structure of the benzoxazole ring contributes to high thermal stability and unique photophysical properties in polymeric systems. These characteristics make them suitable for developing advanced functional materials for electronic and optical applications. mdpi.com

Synthesis of Polymeric Materials with Tunable Optical and Electronic Properties

The incorporation of benzoxazole moieties into polymer backbones allows for the creation of materials with highly tunable properties. These polymers are often synthesized through multi-step processes to create high-performance materials like poly(benzoxazole imide)s (PBOIs) and other aromatic polybenzoxazoles. acs.orgrsc.org

Key properties and applications of these materials include:

Optical Properties : Benzoxazole-based systems can be designed as donor-π-acceptor (D–π–A) architectures, which exhibit significant nonlinear optical (NLO) responses. mdpi.com By modifying substituents, researchers can tune the absorption and emission spectra, making these materials suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com Aromatic polybenzoxazoles containing sulfur have been developed to have a very high refractive index, which is desirable for optical applications. acs.org

Electronic Properties : Benzoxazole-containing conjugated polymers have been synthesized for use in organic thin-film transistors (OTFTs). The electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility, can be adjusted by copolymerizing benzoxazole units with different electron-donating or electron-accepting monomers and by introducing various π-spacers. nih.gov

Dielectric Properties : Thermosetting benzoxazole resins and PBOI films have been developed that exhibit ultralow dielectric constants and low dielectric loss, combined with excellent thermal stability. acs.orgacs.org These properties are highly sought after for applications in microelectronics and aerospace, such as for high-speed communication networks and high-temperature capacitors. acs.orgresearchgate.net

The ability to regulate the molecular structure, such as chain rigidity and stacking behavior, allows for precise control over the macroscopic properties of the final material. acs.org

| Polymer Type | Key Monomers | Notable Properties | Potential Application |

| p-type BBO-based polymer (PBC2) | Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), cyclopentadithiophene, non-alkylated thiophene π-spacer | Hole mobility of 2.2 × 10⁻² cm² V⁻¹ s⁻¹; Strong crystallinity | Organic Thin-Film Transistors (OTFTs) nih.gov |

| Poly(benzoxazole imide)s (PBOPIs) | Isomeric diamines with benzoxazole moiety, commercial dianhydrides | Tgs: 285–363 °C; Td5%s: 510–564 °C; Tensile strengths: 103–126 MPa | High-temperature resistant films and melt-processable components rsc.org |

| Sulfur-Containing Aromatic PBOs | 4,4′-bis(4-amino-3-hydroxyphenylthio)diphenylsulfide (3SDA), aromatic diacyl chlorides | High refractive index (up to 1.7862 at 637 nm); Td >430 °C | Polymer optics, high refractive index materials acs.org |

| FG/PBOI Composite Films | Poly(benzoxazole imide), fluorinated graphene (FG) | Low dielectric constant (2.09–3.4); High mechanical strength (up to 371.2 MPa); Td5%: 551.3–620.6 °C | Microelectronic packaging, high-performance dielectrics acs.org |

| Thermosetting Benzoxazole Resin (2F-QNBO) | Designed via materials genome approach | Dielectric constant of 1.96 at 10 GHz; Td5% of 547 °C | High-frequency microelectronics, aerospace components acs.org |

Design and Development of Fluorescent Probes and Optical Brighteners

The inherent fluorescence of the benzoxazole scaffold, a key feature of this compound, makes it a valuable building block in the development of fluorescent probes and optical brighteners. These materials function by absorbing light in the ultraviolet spectrum and re-emitting it in the visible blue range, leading to a whitening or brightening effect.

Derivatives of this compound are integral to the synthesis of various optical brightening agents. For instance, symmetrically substituted benzoxazole fluorescent brighteners have been developed from dicarboxylic acid derivatives and aminophenols. daneshyari.com These compounds exhibit excellent dyeing properties and fastness when applied to polyester (B1180765) fibers. daneshyari.com The general principle involves creating a system of conjugated double bonds, often including the benzoxazole ring, which enhances fluorescence activity. daneshyari.com Commercially available optical brighteners for polymers often belong to the thiophenediyl benzoxazole class, highlighting the versatility of the benzoxazole core in these applications. specialchem.com

In the realm of fluorescent probes, the benzoxazole moiety serves as a signaling unit in chemosensors. mdpi.com For example, a macrocyclic ligand incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been synthesized. mdpi.com This particular sensor demonstrates the ability to detect specific metal ions through a "turn-on" fluorescence mechanism, where the emission intensity increases upon binding with the target analyte. mdpi.com The extended π-system of the fused aromatic rings in such benzoxazole derivatives can lead to a redshift in the emission spectrum, a desirable characteristic for certain imaging applications. mdpi.com

The following table summarizes key characteristics of representative benzoxazole-based fluorescent compounds:

| Compound Class | Application | Key Features |

| Symmetrically Substituted Dicarboxylic Acid Derivatives | Optical Brighteners for Polyester | Good whiteness and fastness properties. daneshyari.com |

| Thiophenediyl Benzoxazole Derivatives | Optical Brighteners for Polymers | High molecular weight, excellent heat resistance and whitening properties. specialchem.com |

| Macrocyclic Benzoxazole Ligands | Fluorescent Chemosensors | Selective detection of metal ions via chelation-enhanced fluorescence (CHEF). mdpi.com |

Engineering of Chemical Sensors (e.g., Anion and Metal Cation Sensors)

The structural versatility of this compound allows for its derivatives to be tailored into sophisticated chemical sensors for the detection of both anions and metal cations. The benzoxazole core can be functionalized with specific binding units that selectively interact with target analytes, leading to a measurable optical or electrochemical response.

Metal Cation Sensors:

Benzoxazole-containing ligands have been successfully employed in the design of fluorescent chemosensors for various metal cations. The nitrogen and oxygen atoms within the benzoxazole structure and its derivatives can act as coordination sites for metal ions. This coordination event often perturbs the electronic structure of the molecule, resulting in a change in its fluorescence properties.

For example, a cyclophane macrocycle featuring a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore has been shown to be a selective sensor for Zn²⁺ and Cd²⁺ ions in aqueous media. mdpi.com The binding of these cations induces a chelation-enhanced fluorescence (CHEF) effect, leading to a significant increase in emission intensity. mdpi.com Similarly, unnatural amino acids incorporating a benzo[d]oxazol-5-yl moiety have demonstrated high selectivity towards Cu²⁺ and Pd²⁺. researchgate.net The design of these sensors often involves a ligand-to-metal complex formation with a specific stoichiometry, which can be determined through spectroscopic titrations. researchgate.net

The table below details examples of metal cation sensors derived from benzoxazole structures:

| Sensor Type | Target Cation(s) | Principle of Detection |

| Macrocyclic Benzoxazole Ligand | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) mdpi.com |

| Benzo[d]oxazol-5-yl-alanine Derivatives | Cu²⁺, Pd²⁺ | Strong interaction through N and O donor atoms leading to fluorescence changes. researchgate.net |

Anion Sensors:

While less common than cation sensors, derivatives of heterocyclic compounds, including structures related to benzoxazoles, have been engineered for anion recognition. The strategy here involves creating a receptor cavity or binding site that is complementary in size, shape, and electronic properties to the target anion. Hydrogen bonding is a key interaction in many synthetic anion receptors.

For instance, macrocyclic compounds incorporating bis-benzimidazolium salts have been developed for the selective detection of acetate (B1210297) and nitrate (B79036) anions. nih.gov Although not directly derived from 2,1-benzoxazole, these systems demonstrate the principle of using heterocyclic frameworks for anion sensing. The binding of the anion is typically monitored through changes in fluorescence or UV-Vis absorption spectra. nih.gov The design of such sensors aims for high selectivity and sensitivity, enabling the detection of anions at very low concentrations. nih.gov

Potential in Agricultural Chemistry and Agrochemical Development

The benzoxazole scaffold, which can be synthesized from precursors like this compound, is a significant heterocyclic structure in the discovery of new agrochemicals. mdpi.comnih.gov Benzoxazole and its derivatives have demonstrated a broad spectrum of biological activities that are relevant to agriculture, including fungicidal, antibacterial, herbicidal, and insecticidal properties. mdpi.comresearchgate.net

The stable and easily modifiable nature of the benzoxazole ring allows for the synthesis of a diverse library of compounds for screening. mdpi.com Research over the past two decades has increasingly focused on benzoxazole-based compounds as potential solutions to challenges in global agricultural production, such as crop yield loss due to pests and diseases. mdpi.comnih.gov

Several commercial agrochemicals already incorporate the benzoxazole structure. For example, the herbicide fenoxaprop-p-ethyl, an acetyl-coenzyme A carboxylase inhibitor, is used to control grassy weeds. researchgate.net Another example is the insecticide oxazosulfyl, which has a broad spectrum of activity against rice pests. researchgate.net

Recent research has explored the efficacy of various benzoxazole derivatives against specific agricultural threats. The table below summarizes some of these findings:

| Activity Type | Target Organism(s) | Example Finding |

| Antibacterial | Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas citri subsp. citri (Xac) | Certain benzoxazole derivatives show effective inhibition with EC₅₀ values of 47.6 mg/L and 36.8 mg/L, respectively. mdpi.com |

| Antifungal | Botrytis cinerea | A benzoxazole derivative demonstrated an IC₅₀ value of 1.4 μM. mdpi.com |

| Antifungal | Rhizoctonia solani, Botrytis cinerea, Dothiorella gregaria, Colletotrichum gossypii | At a concentration of 50 mg/L, a benzoxazole compound showed inhibition rates of 92%, 97%, 89%, and 78%, respectively. mdpi.com |

The ongoing investigation into the structure-activity relationships (SAR) of benzoxazole derivatives aims to optimize their potency and selectivity, potentially leading to the development of new, more effective agrochemicals. mdpi.comnih.gov

Future Research Directions and Emerging Trends in 2,1 Benzoxazole 5 Carbaldehyde Chemistry

Exploration of Novel and Greener Synthetic Pathways

Future research will undoubtedly focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 2,1-benzoxazole-5-carbaldehyde and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and lengthy procedures, prompting a shift towards sustainable chemistry. ckthakurcollege.net

Key areas for exploration include:

Catalyst Innovation: The use of novel catalysts is a significant trend. Research into magnetically separable nanocatalysts, such as Ag@Fe2O3 core-shell nanoparticles, has shown promise in the synthesis of related 2-phenyl benzoxazoles, offering high yields at room temperature and the advantage of easy recovery and reusability. ckthakurcollege.net Similarly, metal oxide alumina (B75360) and TiO2–ZrO2 have been employed as green catalysts, facilitating high yields and shorter reaction times in the synthesis of other benzoxazole (B165842) derivatives. rsc.org Future work could adapt these catalytic systems for the synthesis of this compound.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce by-product formation. Microwave-assisted synthesis has been successfully used for the eco-friendly preparation of benzoxazole analogs, often in shorter timeframes compared to conventional heating. rsc.org Ultrasound-assisted methods have also been effectively utilized in the synthesis of various heterocyclic compounds.

Solvent-Free and Aqueous Media Reactions: A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. The exploration of solvent-free reaction conditions or the use of water as a benign solvent is a critical area of future research. rsc.org The use of ionic liquids as recyclable catalysts and reaction media also presents a promising avenue. rsc.org

Table 1: Comparison of Conventional and Emerging Greener Synthetic Methodologies for Benzoxazole Derivatives

| Feature | Conventional Methods | Emerging Greener Methods |

| Catalysts | Often require strong acids or expensive metal catalysts. jetir.org | Employ reusable nanocatalysts, metal oxides, and ionic liquids. ckthakurcollege.netrsc.org |

| Reaction Conditions | Frequently involve high temperatures and pressures. jetir.org | Utilize ambient temperatures, microwave, or ultrasound irradiation. rsc.org |

| Solvents | Typically rely on toxic and volatile organic solvents. ckthakurcollege.net | Focus on solvent-free conditions or the use of water and other green solvents. rsc.org |

| Efficiency | Can suffer from long reaction times and lower yields. ckthakurcollege.net | Often result in shorter reaction times and higher product yields. rsc.org |

| Sustainability | Generate more chemical waste and have a larger environmental footprint. ckthakurcollege.net | Emphasize recyclability of catalysts and minimize waste generation. rsc.org |

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the physicochemical properties of this compound will be crucial for its future applications. The integration of advanced spectroscopic and structural characterization techniques will be instrumental in elucidating its electronic structure, conformation, and intermolecular interactions.

Future research in this area will likely involve:

Multi-nuclear and Multi-dimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 2D-NMR (COSY, HSQC, HMBC) can provide unambiguous structural elucidation, especially for more complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular packing, which are critical for understanding its material properties.

Vibrational Spectroscopy with Computational Support: The combined use of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), can provide detailed assignments of vibrational modes and insights into the molecular structure and bonding.

Photophysical Studies: Given the fluorescent properties of many benzoxazole derivatives, detailed photophysical characterization using UV-Vis absorption and fluorescence spectroscopy will be essential. This includes the determination of quantum yields, lifetimes, and solvatochromic effects to assess its potential in optical applications.

Synergistic Application of Cutting-Edge Computational Methodologies

Computational chemistry is becoming an increasingly indispensable tool in modern chemical research. The synergistic application of cutting-edge computational methodologies with experimental work can accelerate the discovery and development of new materials and bioactive molecules based on the this compound scaffold.

Emerging trends in this domain include:

Density Functional Theory (DFT) Studies: DFT calculations are invaluable for predicting molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic properties (NMR, IR, UV-Vis). researchgate.net Such studies can guide synthetic efforts by predicting the reactivity and stability of different derivatives.

Time-Dependent DFT (TD-DFT): This method is particularly useful for studying excited-state properties and predicting absorption and emission spectra, which is crucial for the design of new fluorophores and materials for optoelectronics.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. Molecular dynamics simulations can further provide insights into the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in drug discovery, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, thereby guiding the design of more potent compounds.

Table 2: Potential Computational Chemistry Approaches for Investigating this compound

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of ground state geometry, electronic structure, and spectroscopic properties. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Investigation of excited states, prediction of UV-Vis and fluorescence spectra. |

| Molecular Docking | Elucidation of potential binding modes with biological targets for drug discovery. |

| Molecular Dynamics (MD) Simulations | Assessment of conformational stability and dynamics of the molecule and its complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives. |

Expansion of Application Domains and Interdisciplinary Research Opportunities

The versatile chemical nature of the this compound scaffold opens up a wide range of potential applications and opportunities for interdisciplinary research. While the biological activities of many benzoxazole derivatives are well-documented, the specific potential of this isomer and its carbaldehyde functional group remains largely untapped.

Future research is expected to expand into the following domains:

Medicinal Chemistry: The benzoxazole core is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal properties. nih.gov The aldehyde group at the 5-position provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which could be screened for various therapeutic activities.

Materials Science: Benzoxazole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The extended π-system and potential for intramolecular charge transfer in derivatives of this compound make them promising candidates for the development of novel organic electronic materials and chemosensors.

Agrochemicals: The structural similarity of benzoxazoles to naturally occurring bioactive molecules suggests their potential use in the development of new pesticides and herbicides. The exploration of the agrochemical potential of this compound derivatives is a nascent but promising research area.

Interdisciplinary Collaborations: The full potential of this compound can be realized through collaborations between synthetic chemists, computational chemists, biologists, and materials scientists. Such interdisciplinary efforts will be crucial for the rational design, synthesis, and evaluation of new functional molecules based on this versatile scaffold.

Q & A

Q. What are the common synthetic routes for 2,1-Benzoxazole-5-carbaldehyde?

The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with carbonyl-containing reagents. For example, condensation of 2-aminophenol with aldehydes or ketones under acidic or catalytic conditions (e.g., nano-ZnO or mesoporous titania-alumina mixed oxide) forms the benzoxazole core . Subsequent formylation at the 5-position can be achieved via Vilsmeier-Haack or Duff reactions. Reaction optimization often requires controlled temperature (60–100°C) and inert atmospheres to prevent oxidation of intermediates .

Q. How can this compound be characterized using spectroscopic methods?

Key techniques include:

- IR spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and benzoxazole ring vibrations (C=N ~1600 cm⁻¹) .

- NMR : H NMR reveals aldehyde proton resonance (~9.8–10.2 ppm) and aromatic protons in the benzoxazole ring (δ 7.5–8.5 ppm). C NMR confirms the aldehyde carbon (~190 ppm) and heterocyclic carbons .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, with deviations <2 ppm from theoretical values .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to light and moisture. Recommended storage includes airtight containers under inert gas (N₂/Ar) at 2–8°C in a desiccator. Prolonged exposure to air may lead to oxidation of the aldehyde group or hydrolysis of the benzoxazole ring .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for enhanced biological activity?

Strategic modifications include:

- Aldehyde functionalization : Conversion to hydrazones, Schiff bases, or oximes to improve solubility and bioactivity .

- Heterocyclic fusion : Introducing additional rings (e.g., imidazole, thiazole) at the 2-position to modulate electronic properties .

- Substitution patterns : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position enhance antimicrobial activity, as shown in analogous benzoxazole derivatives .

Q. How should researchers address contradictions in reported reaction yields for benzoxazole derivatives?

Discrepancies often arise from variations in catalysts, solvents, or purification methods. For example:

- Catalyst efficiency : Nano-ZnO increases cyclization yields (85–92%) compared to traditional acids (60–70%) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but may promote side reactions. Replicate conditions with rigorous moisture control and inert atmospheres to validate results .

Q. What computational methods are used to predict the electronic properties of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity at the aldehyde group and guide substitutions for desired electronic effects (e.g., electron-deficient rings for charge-transfer applications) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Q. How does this compound contribute to advancements in heterocyclic chemistry?

The compound serves as a versatile scaffold for synthesizing fused heterocycles (e.g., benzoxazolo[5,4-d]pyrimidines) via condensation with amines or hydrazines. Its electron-deficient ring system facilitates nucleophilic aromatic substitution, enabling diverse functionalizations .

Q. What role does this compound play in medicinal chemistry research?

It is a precursor for anticonvulsant and antimicrobial agents. For instance, carboxamide derivatives exhibit IC₅₀ values <10 μM against Staphylococcus aureus . Structure-activity relationship (SAR) studies focus on optimizing substituents for blood-brain barrier penetration in neurological drug candidates .

Q. How can reaction conditions be optimized for scaling up benzoxazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.